3-Aminobutan-2-ol
Overview
Description
3-Aminobutan-2-ol is a chemical compound with the molecular formula C4H11NO . It has a molecular weight of 89.14 . The IUPAC name for this compound is 3-amino-2-butanol . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 3-Aminobutan-2-ol were not found in the search results, a related compound, ®-3-aminobutan-1-ol, has been synthesized using a three/four-step synthetic protocol starting with 4-Hydroxy 2-butanone . This process involves the initial formation of an oxime with hydroxylamine, followed by the reduction of the oxime using Raney 'Ni’ .Molecular Structure Analysis
The InChI code for 3-Aminobutan-2-ol is 1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 . The compound contains a total of 16 bonds, including 5 non-H bonds, 1 rotatable bond, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
3-Aminobutan-2-ol has a boiling point of 165.27°C at 760 mmHg and a melting point of 19°C . It has a density of 0.9±0.1 g/cm3 . The compound is a liquid at room temperature .Scientific Research Applications
1. Biocatalytic Reductive Amination
- Application Summary: 3-Aminobutan-2-ol is used in the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .
- Methods of Application: The process involves the use of AmDHs for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
- Results: The small vicinal amino alcohol (3S)-3-aminobutan-2-ol was obtained with 64.3%–73.3% conversion with the four tested enzymes .
2. Synthesis of Dolutegravir Sodium
- Application Summary: 3-Aminobutan-2-ol is a key intermediate for the synthesis of Dolutegravir Sodium, a HIV-1 integrase strand transfer inhibitor (INSTI) recommended for the treatment of HIV-1 infection .
- Methods of Application: The synthesis involves the reaction of ®-3-aminobutanol with 3-benzyloxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylic acid 2-methyl ester . The ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material .
- Results: The method is highly economical and eliminates the use of expensive catalysts. Moreover, the reaction conditions adopted in this process are mild and suitable for industrial applications .
Safety And Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Aminobutan-2-ol were not found in the search results, the compound has been used in the synthesis of short chiral alkyl amines and amino alcohols . These compounds have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .
properties
IUPAC Name |
3-aminobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280624 | |
Record name | 3-aminobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutan-2-ol | |
CAS RN |
42551-55-3 | |
Record name | 42551-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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